

1-(4,6-Dichloropyridin-3-YL)ethan-1-one chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4,6-Dichloropyridin-3-YL)ethan-1-one

Cat. No.: B1457132

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Reactivity of **1-(4,6-Dichloropyridin-3-yl)ethan-1-one**

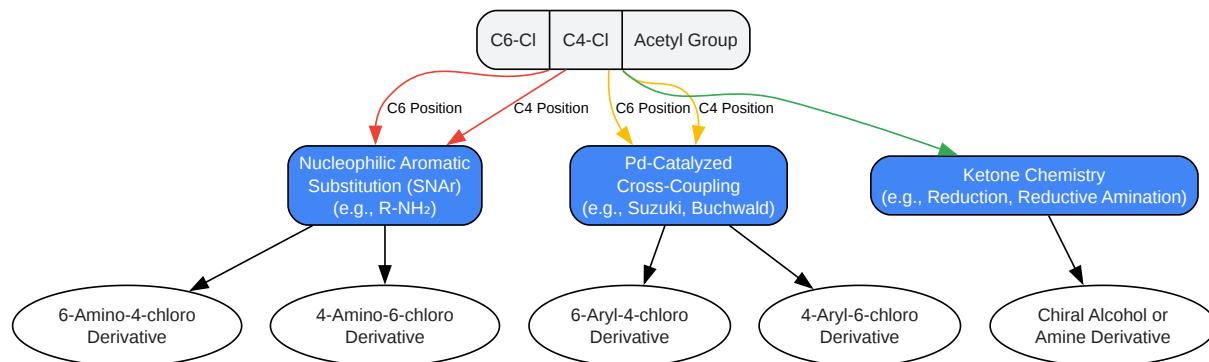
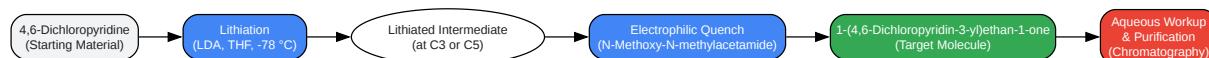
Introduction

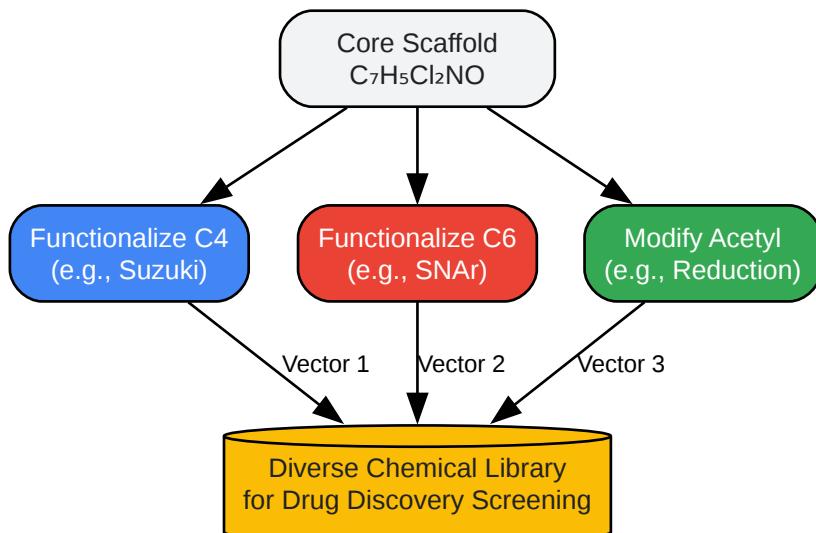
The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of drugs across various therapeutic areas.^{[1][2]} Its unique electronic properties and ability to engage in biological interactions make it a privileged structure in drug design.^{[1][3]} Dichlorinated pyridines, in particular, serve as highly versatile building blocks, offering multiple reactive sites for the strategic elaboration of complex molecular architectures.^[4]

This technical guide provides a comprehensive analysis of **1-(4,6-dichloropyridin-3-yl)ethan-1-one**, a key intermediate for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, explore its electronic landscape to predict reactivity, propose a logical synthetic pathway, and detail its utility in key chemical transformations. This document is structured to provide not just data, but a field-proven perspective on how this molecule's specific features can be leveraged in a research and development context.

Compound Identification and Physicochemical Properties

1-(4,6-Dichloropyridin-3-yl)ethan-1-one is a substituted pyridine carrying two chlorine atoms at the 4 and 6 positions and an acetyl group at the 3-position. These substituents dictate its physical characteristics and chemical behavior. The fundamental properties of this compound are summarized below.



Property	Value	Source(s)
CAS Number	887573-44-6	[5] [6] [7]
Molecular Formula	C ₇ H ₅ Cl ₂ NO	[5] [6] [7]
Molecular Weight	190.03 g/mol	[5] [6]
IUPAC Name	1-(4,6-dichloro-3-pyridinyl)ethanone	[8]
Synonyms	1-(4,6-Dichloropyridin-3-YL)ethanone, 3-Acetyl-4,6-dichloropyridine	[5] [6]
Appearance	Light brown to brown solid	[6]
Predicted Density	1.376 ± 0.06 g/cm ³	[6]
Predicted pKa	-1.28 ± 0.10	[6]
Storage Conditions	Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)	[6]


The Electronic Landscape and Predicted Reactivity

The reactivity of **1-(4,6-dichloropyridin-3-yl)ethan-1-one** is a direct consequence of the interplay between its three key structural features: the pyridine nitrogen, the chloro-substituents, and the acetyl group.

- Pyridine Nitrogen: As an electronegative heteroatom, the nitrogen atom withdraws electron density from the aromatic ring, rendering it inherently electron-deficient.[\[9\]](#) This fundamental property makes the ring susceptible to nucleophilic attack and generally resistant to electrophilic substitution.

- Chloro-Substituents (C4 & C6): The chlorine atoms at the C4 (para) and C6 (ortho) positions are also strongly electron-withdrawing via induction. Their presence significantly enhances the ring's electrophilicity, making them excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[4] The positions ortho and para to the nitrogen are particularly activated because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[10]
- Acetyl Group (C3): The acetyl group at the C3 position is a meta-directing, deactivating group that further withdraws electron density from the ring. Its presence enhances the reactivity of the C4 and C6 positions towards nucleophiles. The ketone carbonyl also provides a reactive handle for a separate class of chemical transformations.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 887573-44-6 | 1-(4,6-dichloropyridin-3-yl)ethan-1-one - Synblock [synblock.com]
- 6. Ethanone, 1-(4,6-dichloro-3-pyridinyl)- CAS#: 887573-44-6 [m.chemicalbook.com]
- 7. 1-(4,6-DICHLOROPYRIDIN-3-YL)ETHAN-1-ONE,(CAS# 887573-44-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. 1-(4,6-Dichloropyridin-3-yl)ethan-1-one | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [1-(4,6-Dichloropyridin-3-YL)ethan-1-one chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1457132#1-4-6-dichloropyridin-3-yl-ethan-1-one-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com